(Propylsulfanyl)acetonitrile
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Overview
Description
(Propylsulfanyl)acetonitrile is an organic compound with the molecular formula C5H9NS It is a nitrile derivative where a propylsulfanyl group is attached to the acetonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
(Propylsulfanyl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of propyl mercaptan with chloroacetonitrile under basic conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{SH} + \text{ClCH}_2\text{CN} \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{S}\text{CH}_2\text{CN} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Propylsulfanyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
(Propylsulfanyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (Propylsulfanyl)acetonitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can act as an electrophile, while the sulfanyl group can participate in redox reactions. The molecular targets and pathways involved vary based on the context of its use, such as in organic synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile without the sulfanyl group.
Propionitrile: Similar structure but lacks the sulfanyl group.
Thioacetonitrile: Contains a sulfur atom but differs in the position and structure.
Uniqueness
(Propylsulfanyl)acetonitrile is unique due to the presence of both a nitrile and a sulfanyl group, which allows it to participate in a wider range of chemical reactions compared to simpler nitriles. This dual functionality makes it a versatile compound in organic synthesis and potential pharmaceutical applications.
Properties
IUPAC Name |
2-propylsulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-4-7-5-3-6/h2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVWMWYYINZSGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549220 |
Source
|
Record name | (Propylsulfanyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113990-21-9 |
Source
|
Record name | (Propylsulfanyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80549220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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